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Compound Name: 2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available spectroscopic and

synthetic data for the heterocyclic compound 2-Fluoro-6-hydrazinopyridine. Due to the

limited availability of direct experimental spectroscopic data in peer-reviewed literature, this

guide combines information from related pyridine derivatives to predict the spectral

characteristics of the title compound. It also outlines a plausible synthetic route based on

established chemical transformations. This document is intended to serve as a valuable

resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are

interested in utilizing this fluorinated pyridine scaffold.

Introduction
2-Fluoro-6-hydrazinopyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science due to the unique electronic properties conferred by the

fluorine atom and the reactive hydrazine moiety. The fluorine substituent can enhance

metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazine group

serves as a versatile synthetic handle for the construction of various heterocyclic systems, such

as pyrazoles, triazoles, and hydrazones, which are prevalent in pharmacologically active

molecules.
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This guide aims to provide a detailed account of the expected spectroscopic signature of 2-
Fluoro-6-hydrazinopyridine and a reliable synthetic protocol, thereby facilitating its use in

research and development.

Predicted Spectroscopic Data
While specific experimental spectra for 2-Fluoro-6-hydrazinopyridine are not readily available

in the searched literature, the following tables summarize the predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the

analysis of structurally related compounds, including 2-fluoropyridine, 2-hydrazinopyridine, and

other substituted pyridines.

Predicted ¹H and ¹³C NMR Data
The expected chemical shifts (δ) in ppm are tabulated below. The pyridine ring protons will

exhibit characteristic coupling patterns influenced by the fluorine and hydrazine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-6-hydrazinopyridine

¹H NMR
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-3 ~6.5 - 6.7 dd
J(H3-H4) ≈ 8-9, J(H3-

F) ≈ 2-3

H-4 ~7.4 - 7.6 t
J(H4-H3) ≈ J(H4-H5)

≈ 8-9

H-5 ~6.3 - 6.5 dd
J(H5-H4) ≈ 8-9, J(H5-

F) ≈ 7-8

-NH ~4.5 - 5.5 br s -

-NH₂ ~3.5 - 4.5 br s -
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¹³C NMR
Predicted Chemical Shift
(δ, ppm)

Coupling to Fluorine

C-2 ~160 - 165 d, ¹J(C-F) ≈ 230-250 Hz

C-3 ~105 - 110 d, ³J(C-F) ≈ 3-5 Hz

C-4 ~140 - 145 d, ⁴J(C-F) ≈ 3-5 Hz

C-5 ~100 - 105 d, ²J(C-F) ≈ 30-40 Hz

C-6 ~155 - 160 s

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on data from analogous compounds and may vary depending on the solvent and other

experimental conditions.

Predicted IR Data
The characteristic infrared absorption bands are summarized in the table below.

Table 2: Predicted IR Absorption Bands for 2-Fluoro-6-hydrazinopyridine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (hydrazine) 3400 - 3200 Medium, broad

C-H stretch (aromatic) 3100 - 3000 Medium

C=N, C=C stretch (pyridine

ring)
1620 - 1450 Strong

N-H bend (hydrazine) 1600 - 1550 Medium

C-F stretch 1250 - 1150 Strong

C-N stretch 1350 - 1250 Medium

Experimental Protocols
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While a specific, detailed experimental protocol for the synthesis and characterization of 2-
Fluoro-6-hydrazinopyridine was not found, a general and reliable method can be proposed

based on nucleophilic aromatic substitution reactions.

Synthesis of 2-Fluoro-6-hydrazinopyridine
A plausible and commonly employed method for the synthesis of hydrazinopyridines is the

reaction of a corresponding halopyridine with hydrazine hydrate.

Reaction Scheme:
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2,6-Difluoropyridine

2-Fluoro-6-hydrazinopyridineHydrazine Hydrate (NH₂NH₂·H₂O)

Solvent (e.g., Ethanol, n-Propanol)
Heat

Starting Materials
(2,6-Difluoropyridine, Hydrazine Hydrate)

Chemical Synthesis
(Nucleophilic Aromatic Substitution)

Reaction Work-up
(Extraction, Washing)

Purification
(Chromatography/Recrystallization)

Spectroscopic Characterization

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy

Pure 2-Fluoro-6-hydrazinopyridine
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hydrazinopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270136#spectroscopic-data-of-2-fluoro-6-
hydrazinopyridine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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